molecular formula C10H7BrO3 B1271795 5-bromo-3-methyl-benzofuran-2-carboxylic Acid CAS No. 50638-08-9

5-bromo-3-methyl-benzofuran-2-carboxylic Acid

Cat. No. B1271795
CAS RN: 50638-08-9
M. Wt: 255.06 g/mol
InChI Key: XXPAQRBXERJCQH-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

A mixture of (2-acetyl-4-bromo-phenoxy)-acetic acid ethyl ester (2.87 g, 9.5 mmol, 1 eq) and sodium ethoxide (0.65 g, 9.5 mmol, 1 eq) in 100 mL of ethanol under nitrogen was heated to 75° C. for 3 h. After work up followed by column chromatography (20% MeOH/dichloromethane), 5-bromo-3-methyl-benzofuran-2-carboxylic acid was obtained in 72% yield (1.74 g). 1H NMR (400 MHz, CD3OD) δ ppm 2.5 (s, 3 H) 7.5 (d, J=8.8 Hz, 1 H) 7.6 (m, 1 H) 7.9 (d, J=2.0 Hz, 1 H).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=1[C:14](=O)[CH3:15])C.[O-]CC.[Na+].CO.ClCCl>C(O)C>[Br:13][C:10]1[CH:11]=[CH:12][C:7]2[O:6][C:5]([C:4]([OH:3])=[O:17])=[C:14]([CH3:15])[C:8]=2[CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)Br)C(C)=O)=O
Name
Quantity
0.65 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C(=O)O)C)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.